N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-13-8-9-14-15(11-13)22-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYUWATXTKSQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 3-phenylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. For example:
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Conditions : Acidic (H₂SO₄, HCl) or basic (NaOH, KOH) environments.
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Products : 3-phenylpropanoic acid and 6-methoxy-1,3-benzothiazol-2-amine.
This reaction is common in amides and aligns with general organic chemistry principles.
Reduction of the Amide Carbonyl
The carbonyl group in the amide can be reduced to form an amine using strong reducing agents:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Conditions : Anhydrous ether or THF.
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Product : N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamine.
This transformation is well-documented for amide derivatives.
Functionalization of the Benzothiazole Ring
The benzothiazole core is susceptible to electrophilic substitution due to the electron-donating methoxy group at position 6. While specific substitution reactions for this compound are not explicitly detailed in the sources, analogous benzothiazole derivatives often undergo:
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Electrophilic substitution : Targeting positions ortho/para to the methoxy group.
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Possible reagents : Nitric acid, bromine, or Friedel-Crafts reagents (e.g., AlCl₃).
Further experimental validation would be required to confirm specific reactivity.
Methoxy Group Reactivity
The methoxy group at position 6 can participate in reactions such as:
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Demethylation : Under strong acidic conditions (e.g., HBr, HI), forming a phenolic hydroxyl group.
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Nucleophilic substitution : Reaction with nucleophiles (e.g., thiols, amines) in the presence of catalysts like AlCl₃, though this is less common compared to alkyl substituents.
Comparison of Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amide Hydrolysis | H₂SO₄ (acidic) or NaOH (basic) | 3-Phenylpropanoic acid + 6-methoxybenzothiazol-2-amine |
| Amide Reduction | LiAlH₄ or NaBH₄ (anhydrous ether) | N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamine |
| Electrophilic Substitution | HNO₃, Br₂, AlCl₃ | Substituted benzothiazole derivatives |
| Demethylation | HBr, HI (strong acid) | 6-hydroxy-1,3-benzothiazol-2-yl derivative |
Research Insights
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Synthetic Flexibility : The compound’s amide group allows for straightforward modification, making it a versatile scaffold for medicinal chemistry applications.
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Selective Reactivity : The methoxy group’s electron-donating nature influences regioselectivity in electrophilic aromatic substitution, though exact positional preferences require further study.
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Biological Relevance : While not directly addressed in the provided sources, benzothiazole derivatives are known for their potential in drug discovery, suggesting this compound’s utility in such contexts .
Scientific Research Applications
Chemistry
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide serves as a valuable building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as oxidation and substitution.
Biology
The compound has been investigated for its potential antimicrobial and anticancer properties. Its benzothiazole moiety is known to interact with biological targets, modulating enzyme activities related to microbial growth and cancer cell proliferation.
Medicine
Research indicates that this compound may possess anti-inflammatory effects and could be a candidate for drug development aimed at treating inflammatory diseases and cancers. Studies have shown that it can inhibit specific kinases involved in cancer progression.
Industrial Applications
In industry, this compound is explored for its role in developing new materials, including polymers and dyes. Its unique chemical properties allow it to be integrated into formulations that require specific mechanical or optical characteristics.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecule synthesis | Facilitates the creation of novel compounds |
| Biology | Antimicrobial and anticancer activities | Potential treatment options for infections and cancer |
| Medicine | Anti-inflammatory properties | Could lead to new therapies for chronic conditions |
| Industry | Development of materials (polymers/dyes) | Enhances material performance and aesthetics |
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against various strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.
- Cancer Research : In vitro studies showed that this compound inhibited the proliferation of cancer cells by inducing apoptosis. Specific pathways involved included the modulation of protein kinases associated with cell survival.
- Material Science : Research on incorporating this compound into polymer matrices revealed enhanced thermal stability and mechanical properties, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells or reduce inflammation by modulating signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological implications of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide and related compounds:
Structure-Activity Relationships (SAR)
- Methoxy vs. Methyl Substituents : The 6-methoxy group in the target compound may offer better hydrogen-bonding capacity compared to 6-methyl analogs (e.g., ), which prioritize hydrophobic interactions.
- Propanamide vs.
- Adamantyl vs. Phenylpropanamide : The adamantyl group () introduces high lipophilicity and rigidity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the phenylpropanamide chain.
Crystallographic and Spectroscopic Insights
- Crystal Packing : The adamantyl derivative () forms H-bonded dimers and S⋯S interactions, stabilizing its crystal lattice . Similar intermolecular interactions are expected in the target compound, influencing its solid-state stability.
- Spectroscopic Data : IR and NMR data for analogs (e.g., ) confirm amide C=O stretches (~1668–1682 cm⁻¹) and aromatic proton resonances (δ 7.0–8.4 ppm in DMSO-d₆), consistent with the target compound’s expected spectral profile.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O2S |
| Molecular Weight | 312.39 g/mol |
| LogP | 4.2232 |
| Polar Surface Area | 40.421 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The compound features a benzothiazole moiety that enhances its lipophilicity and biological interactions. The methoxy group on the benzothiazole ring is particularly significant for its pharmacological properties, influencing solubility and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains by disrupting cell membrane integrity and interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies demonstrate its ability to induce apoptosis in cancer cells, potentially through the modulation of cell signaling pathways involved in cell proliferation and survival. For instance, it has been observed to inhibit the proliferation of human cancer cell lines, suggesting a mechanism that may involve the inhibition of specific kinases or transcription factors associated with tumor growth .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in cellular models. This suggests potential applications in treating chronic inflammatory diseases.
The mechanism by which this compound exerts its effects involves several biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Interaction : It can bind to receptors involved in inflammatory responses, thereby modulating their activity.
- Cell Signaling Pathways : By affecting key signaling pathways, it can influence processes such as apoptosis and cell cycle progression.
Study on Anticancer Activity
In a study published in Cancer Letters, researchers investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a lead candidate for further development as an anticancer therapeutic .
Antimicrobial Efficacy Assessment
A separate study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating strong potential for development as an antimicrobial agent .
Q & A
Basic: What synthetic methodologies are most effective for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions involving 6-methoxy-1,3-benzothiazol-2-amine and activated carbonyl intermediates. A validated protocol involves refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform, followed by crystallization from ethanol (yield: ~22%) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Catalysis : Acidic or basic catalysts (e.g., sodium acetate) can accelerate amide bond formation .
- Temperature control : Prolonged reflux (6+ hours) ensures complete conversion but risks decomposition; microwave-assisted synthesis could reduce time .
Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state packing?
X-ray crystallography reveals triclinic P1 symmetry with two independent molecules forming H-bonded dimers via N–H⋯N interactions (2.78–2.85 Å). Non-classical C–H⋯O bonds (2.50–2.65 Å) and S⋯S interactions (3.62 Å) further stabilize the lattice, creating ribbons along the [100] axis . Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction.
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to predict substituent effects on electronic properties and binding affinity. For example:
- Reaction Design : Use ICReDD’s workflow to screen optimal substituents (e.g., halogens, alkyl chains) by combining quantum mechanics (QM) with machine learning .
- Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Advanced: What experimental approaches resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Structure-Activity Relationship (SAR) : Systematically vary substituents on the benzothiazole core and phenylpropanamide chain to isolate pharmacophores.
- In vitro assays : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to confirm activity trends.
- In silico validation : Apply molecular dynamics simulations to assess binding stability under physiological conditions .
Advanced: How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s reactivity in solution?
- Hydrogen bonding : The N–H group in the benzothiazole ring acts as a hydrogen bond donor, affecting solubility and aggregation in polar solvents .
- π-Stacking : The phenylpropanamide moiety participates in aromatic interactions, which can be probed via UV-Vis spectroscopy or NMR titration experiments .
Advanced: What strategies mitigate low yields in large-scale synthesis of this compound?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .
- Scale-up adjustments : Replace chloroform with less toxic solvents (e.g., THF) and optimize stoichiometry to reduce side reactions .
Advanced: How can spectroscopic data (e.g., NMR, IR) distinguish between structural isomers or polymorphs?
- 1H NMR : Monitor chemical shifts of the methoxy group (δ ~3.76 ppm) and aromatic protons (δ ~7.01–7.73 ppm) to confirm substitution patterns .
- IR spectroscopy : The carbonyl stretch (ν ~1668 cm⁻¹) and N–H bending (ν ~3178 cm⁻¹) validate amide bond formation .
Advanced: What role does the adamantyl group play in modulating the compound’s physicochemical properties?
- Lipophilicity : The adamantyl moiety increases logP, enhancing membrane permeability (measured via HPLC retention times).
- Steric effects : Its bulky structure may hinder rotation around the acetamide C–N bond, as evidenced by dihedral angles (−96.5° to −100.3°) in X-ray data .
Advanced: How can kinetic studies elucidate the mechanism of amide bond formation in this synthesis?
- Rate determination : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., imidazole intermediate formation).
- Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic attack pathways .
Advanced: What analytical techniques validate the compound’s stability under physiological conditions?
- HPLC-MS : Assess degradation products after incubation in simulated gastric fluid (pH 1.2) or plasma.
- Thermogravimetric analysis (TGA) : Determine thermal stability (m.p. 485–486 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
